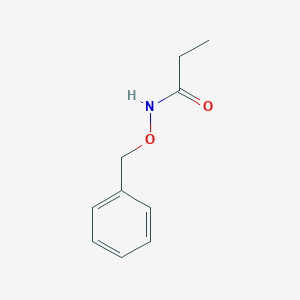
N-benzyloxypropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyloxypropionamide is an organic compound belonging to the class of amides It consists of a propanamide backbone with a benzyloxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyloxypropionamide can be synthesized through several methods. One common approach involves the reaction of benzylic alcohols with acetamides. For instance, a radical condensation reaction between benzylic alcohols and acetamides can be performed using potassium tert-butoxide as an additive, yielding 3-arylpropanamides .
Industrial Production Methods
Industrial production of this compound may involve the amidation of propionic acid derivatives with benzylamine. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyloxypropionamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the amide group produces amines .
Wissenschaftliche Forschungsanwendungen
N-benzyloxypropionamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyloxypropionamide involves its interaction with specific molecular targets. For instance, it may bind to neuronal sodium channels and calcium channels, modulating their activity and exerting anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-benzyloxypropionamide include:
Propanamide: A simpler amide with a propanamide backbone.
Benzamide: An amide with a benzene ring attached to the nitrogen atom.
N-(pyridin-2-yl)amides: Amides with a pyridine ring attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-phenylmethoxypropanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(12)11-13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI-Schlüssel |
AJFCFEDBJWOPAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















